molecular formula C24H24O6S B035581 (R)-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane CAS No. 109371-31-5

(R)-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane

Cat. No. B035581
CAS RN: 109371-31-5
M. Wt: 440.5 g/mol
InChI Key: PXMMPVOAHGXZSG-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane, commonly known as BBTSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBTSP belongs to the class of organic compounds known as benzyl ethers and is widely used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of BBTSP involves the selective protection of hydroxyl groups in compounds. BBTSP reacts with the hydroxyl group to form a benzyl ether, which is stable under a variety of reaction conditions. This protection allows for selective reactions to occur at other functional groups in the molecule.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of BBTSP. However, it has been reported to have low toxicity and is considered to be relatively safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

BBTSP has several advantages for use in laboratory experiments. It is a highly selective reagent that can be used to protect hydroxyl groups in compounds. It is also relatively easy to synthesize and has low toxicity. However, BBTSP has limitations in that it may not be suitable for use in certain reactions due to its selectivity.

Future Directions

There are several future directions for research on BBTSP. One potential area of research is the development of new synthetic methods for BBTSP that are more efficient and cost-effective. Another area of research is the investigation of the potential applications of BBTSP in the synthesis of biologically active compounds. Finally, further studies are needed to determine the biochemical and physiological effects of BBTSP and its potential toxicity.

Synthesis Methods

BBTSP can be synthesized using a three-step process. The first step involves the reaction of benzyl alcohol with benzoic anhydride in the presence of a catalyst such as sulfuric acid to form benzyl benzoate. In the second step, benzyl benzoate is reacted with tosyl chloride in the presence of a base such as triethylamine to form benzyl 2-tosyloxybenzoate. Finally, benzyl 2-tosyloxybenzoate is reacted with (R)-(-)-glycidyl tosylate in the presence of a base such as potassium carbonate to form BBTSP.

Scientific Research Applications

BBTSP has been extensively used as a reagent in organic synthesis due to its ability to selectively protect hydroxyl groups in compounds. It has also been used in the synthesis of natural products and pharmaceuticals. In addition, BBTSP has been used in the preparation of chiral epoxy derivatives, which have potential applications in the synthesis of biologically active compounds.

properties

IUPAC Name

[(2R)-3-(4-methylphenyl)sulfonyloxy-2-phenylmethoxypropyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O6S/c1-19-12-14-23(15-13-19)31(26,27)30-18-22(28-16-20-8-4-2-5-9-20)17-29-24(25)21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMMPVOAHGXZSG-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538112
Record name (2R)-2-(Benzyloxy)-3-[(4-methylbenzene-1-sulfonyl)oxy]propyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109371-31-5
Record name 1,3-Propanediol, 2-(phenylmethoxy)-, benzoate 4-methylbenzenesulfonate, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109371-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(Benzyloxy)-3-[(4-methylbenzene-1-sulfonyl)oxy]propyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.